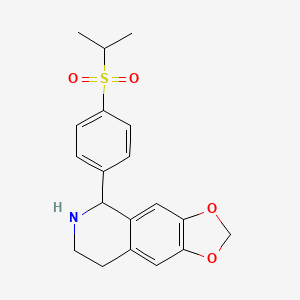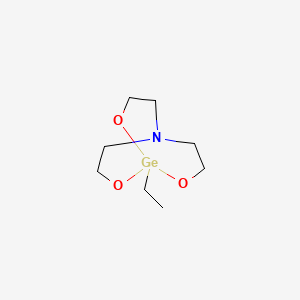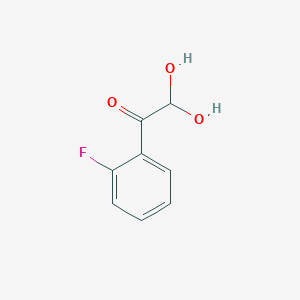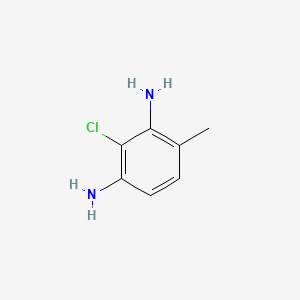![molecular formula C16H16N2O3 B13820707 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 35139-98-1](/img/structure/B13820707.png)
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a complex organic compound that belongs to the family of diazabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core. The presence of the cinnamoyl group adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol: Shares the diazabicyclo[3.2.1]octane core but differs in the functional groups attached.
Tropane Alkaloids: Compounds like cocaine and atropine that also feature the 8-azabicyclo[3.2.1]octane scaffold.
Uniqueness
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[321]octane-2,4-dione is unique due to the presence of the cinnamoyl group, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
35139-98-1 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
3-methyl-8-[(E)-3-phenylprop-2-enoyl]-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C16H16N2O3/c1-17-15(20)12-8-9-13(16(17)21)18(12)14(19)10-7-11-5-3-2-4-6-11/h2-7,10,12-13H,8-9H2,1H3/b10-7+ |
Clave InChI |
ICGQGUKMXAOFOU-JXMROGBWSA-N |
SMILES isomérico |
CN1C(=O)C2CCC(C1=O)N2C(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C2CCC(C1=O)N2C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)



![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)


![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)




